Carvedilol metabolite 4-Hydroxyphenyl Carvedilol

描述

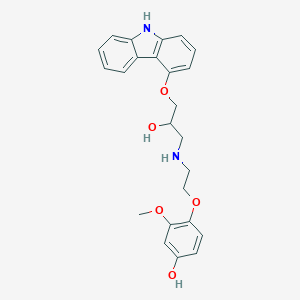

Structure

3D Structure

属性

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404402 | |

| Record name | 4'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142227-49-4 | |

| Record name | 4-Hydroxycarvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyphenyl Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxyphenyl Carvedilol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxyphenyl Carvedilol, a principal and pharmacologically potent metabolite of the widely prescribed cardiovascular drug, Carvedilol. 4-Hydroxyphenyl Carvedilol exhibits significantly greater β-blocking activity than its parent compound, making its synthesis and detailed characterization crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for its use as a reference standard in analytical method development and validation. This document outlines a detailed synthetic pathway, experimental protocols for both synthesis and characterization, and quantitative data presented in structured tables for ease of reference. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the metabolic conversion, synthetic workflow, and analytical procedures.

Introduction

Carvedilol is a non-selective β-adrenergic antagonist with α1-adrenergic blocking properties, widely used in the management of hypertension and heart failure.[1][2] Following administration, Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3][4] This metabolic process leads to the formation of several metabolites, among which 4'-Hydroxyphenyl Carvedilol is of particular interest due to its pharmacological activity.[5][6] Preclinical studies have demonstrated that this metabolite possesses approximately 13 times the β-blocking potency of Carvedilol itself, thereby contributing significantly to the overall therapeutic effect.[4][5]

The synthesis of 4-Hydroxyphenyl Carvedilol is essential for its availability as a standard for bioanalytical assays and for further pharmacological investigation. This guide details a published synthetic route and presents a thorough summary of the analytical techniques employed for its characterization, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a cornerstone for its quantification in biological matrices.

Metabolic Pathway of Carvedilol to 4-Hydroxyphenyl Carvedilol

The primary metabolic pathway leading to the formation of 4-Hydroxyphenyl Carvedilol involves the aromatic hydroxylation of the phenyl group of the Carvedilol molecule. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[3][6]

Synthesis of 4-Hydroxyphenyl Carvedilol

A viable synthetic route for 4-Hydroxyphenyl Carvedilol has been developed, starting from commercially available vanillin.[7][8] This multi-step synthesis is outlined below.

Synthetic Workflow

The synthesis involves the initial preparation of a key amine intermediate from vanillin, followed by its coupling with 4-(oxiranylmethoxy)-9H-carbazole to yield the final product.

Experimental Protocol for Synthesis

The following protocol is adapted from the literature for the synthesis of 4-Hydroxyphenyl Carvedilol.

Step 1: Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol Hydrochloride (9a)

-

O-alkylation of Vanillin: Vanillin is reacted with 1,2-dibromoethane in the presence of a base at 95°C to yield 2-(2-bromoethoxy)-4-formyl-1-methoxybenzene.

-

Dakin Oxidation: The formyl group of the resulting compound is oxidized using m-chloroperbenzoic acid (m-CPBA) at room temperature to yield 1-(2-bromoethoxy)-4-hydroxy-2-methoxybenzene.

-

Gabriel Synthesis: The bromo intermediate is then reacted with potassium phthalimide to introduce the protected amine group.

-

Dephthalimidation: The phthalimide protecting group is removed by reacting with methanolic monomethylamine at 30°C. The resulting amine is isolated as its hydrochloride salt (9a).

Step 2: Coupling to form 4-Hydroxyphenyl Carvedilol (2)

-

The amine hydrochloride (9a) is coupled with 4-(oxiranylmethoxy)-9H-carbazole (10) in a suitable solvent to yield 4-Hydroxyphenyl Carvedilol.

Characterization of 4-Hydroxyphenyl Carvedilol

The characterization of 4-Hydroxyphenyl Carvedilol is critical to confirm its identity, purity, and quantity, especially in biological samples. High-performance liquid chromatography coupled with mass spectrometry is the predominant analytical technique.

UPLC-MS/MS Analysis

A common method for the simultaneous quantification of Carvedilol and 4-Hydroxyphenyl Carvedilol in human plasma involves solid-phase extraction followed by UPLC-MS/MS analysis.

-

Sample Preparation: Human plasma samples (100-200 µL) are subjected to solid-phase extraction or liquid-liquid extraction to isolate the analytes.

-

Chromatographic Separation: Separation is achieved on a C18 column (e.g., UPLC C18, 50 × 2.1 mm, 1.7 µm) using a mobile phase typically consisting of acetonitrile and an ammonium formate buffer with formic acid.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Quantitative Data from Method Validation

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma.

Table 1: Linearity and Range

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Carvedilol | 0.05 - 50.049 | > 0.9928 |

| 4-Hydroxyphenyl Carvedilol | 0.01 - 10.017 | > 0.9928 |

Data adapted from multiple sources.

Table 2: Precision and Accuracy

| Analyte | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) |

| 4-Hydroxyphenyl Carvedilol | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 |

Data adapted from a representative study.

Table 3: Recovery

| Analyte | Recovery (%) |

| Carvedilol | 94 - 99 |

| 4-Hydroxyphenyl Carvedilol | 94 - 99 |

Data adapted from a representative study.

Table 4: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carvedilol | 407.10 | 100.10 |

| 4-Hydroxyphenyl Carvedilol | 423.10 | 222.00 |

Data adapted from a representative study.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 4-Hydroxyphenyl Carvedilol. The synthetic pathway, starting from vanillin, offers a feasible route for obtaining this important metabolite for research and as a reference standard. The characterization, predominantly by UPLC-MS/MS, allows for its sensitive and specific quantification in biological matrices, which is essential for pharmacokinetic and bioequivalence studies of Carvedilol. The provided protocols, data tables, and diagrams serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]

- 2. CN102190613A - Method for preparing carvedilol - Google Patents [patents.google.com]

- 3. US20090028935A1 - Carvedilol forms, compositions, and methods of preparation thereof - Google Patents [patents.google.com]

- 4. CN102285910B - Method for preparing (S) -carvedilol - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxyphenyl Carvedilol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyphenyl Carvedilol is the major and most active metabolite of Carvedilol, a non-selective beta- and alpha-1 adrenergic receptor blocker widely used in the management of cardiovascular diseases.[1] Formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6, this metabolite exhibits significantly greater beta-blocking potency than its parent compound.[2][3] An understanding of the chemical properties of 4'-Hydroxyphenyl Carvedilol is crucial for a comprehensive grasp of Carvedilol's overall pharmacological and toxicological profile, and for the development of new chemical entities with improved therapeutic characteristics. This guide provides a detailed overview of the known chemical properties of 4'-Hydroxyphenyl Carvedilol, including its synthesis, physicochemical parameters, and spectroscopic data.

Chemical and Physical Properties

4'-Hydroxyphenyl Carvedilol, with the chemical name 4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol, is a solid, off-white to white substance at room temperature.[4] Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆N₂O₅ | [5] |

| Molecular Weight | 422.47 g/mol | [5] |

| CAS Number | 142227-49-4 | [5] |

| Appearance | Solid, off-white to white | [4] |

| Solubility | 10 mM in DMSO | [5] |

| LogP (XLogP3) | 3.8 | [6] |

| Storage Temperature | -20°C | [7] |

Synthesis

While 4'-Hydroxyphenyl Carvedilol is primarily formed via metabolism of Carvedilol, a chemical synthesis route has been developed.[8][9] The synthesis commences from commercially available vanillin. The key steps involve O-alkylation, Dakin oxidation, and coupling with 4-(oxiran-2-ylmethoxy)-9H-carbazole.[8][9]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4′-Hydroxy carvedilol | Sigma-Aldrich [sigmaaldrich.com]

- 5. abmole.com [abmole.com]

- 6. 4-Hydroxyphenyl Carvedilol D5 | C24H26N2O5 | CID 49849579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4’-Hydroxyphenyl Carvedilol | LGC Standards [lgcstandards.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

In Vitro Metabolism of Carvedilol to 4'-Hydroxyphenyl Carvedilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, undergoes extensive hepatic metabolism. A primary metabolic pathway is the aromatic ring hydroxylation leading to the formation of 4'-hydroxyphenyl carvedilol (4'-OHC), a metabolite with significantly more potent beta-blocking activity than the parent compound.[1] Understanding the in vitro metabolism of carvedilol, particularly its conversion to 4'-OHC, is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the in vitro metabolism of carvedilol to 4'-OHC, summarizing key enzymatic pathways, quantitative kinetic data, and detailed experimental protocols.

Enzymatic Pathways in the Formation of 4'-Hydroxyphenyl Carvedilol

The in vitro metabolism of carvedilol to 4'-OHC is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[2]

Primary Enzyme:

-

CYP2D6: This enzyme is the principal catalyst for the 4'-hydroxylation of carvedilol.[2][3][4][5] The activity of CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in carvedilol metabolism and plasma concentrations.[3][6][7] Individuals who are poor metabolizers of CYP2D6 substrates exhibit higher plasma concentrations of the parent drug.[8]

Contributing Enzymes:

While CYP2D6 is the major contributor, other CYP isoforms have been shown to play a role in the formation of 4'-OHC in vitro, albeit to a lesser extent.[2] These include:

The involvement of multiple enzymes suggests a complex metabolic profile for carvedilol, which may mitigate the impact of the reduced activity of a single enzyme.[2]

The metabolic conversion is illustrated in the following pathway diagram:

Quantitative Analysis of In Vitro Metabolism

The kinetics of 4'-hydroxyphenyl carvedilol formation can be characterized by determining the Michaelis-Menten constants, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The intrinsic clearance (Vmax/Km) is a key parameter for predicting hepatic clearance.

Kinetic Parameters for 4'-Hydroxyphenyl Carvedilol Formation by CYP2D6 Variants

The following table summarizes the kinetic parameters for the formation of 4'-hydroxyphenyl carvedilol by wild-type CYP2D6.1 and several of its allelic variants. This data highlights the functional impact of genetic polymorphisms on carvedilol metabolism.

| CYP2D6 Variant | Vmax (pmol/min/pmol CYP2D6) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) | Reference |

| CYP2D6.1 (Wild Type) | 1.25 ± 0.08 | 5.89 ± 0.98 | 0.21 ± 0.04 | [3] |

| CYP2D6.2 | 0.87 ± 0.06 | 5.81 ± 1.12 | 0.15 ± 0.03 | [3] |

| CYP2D6.10 | 0.05 ± 0.01 | 4.88 ± 1.23 | 0.01 ± 0.00 | [3] |

| CYP2D6.89 | 2.80 ± 0.15 | 17.73 ± 2.11 | 0.16 ± 0.02 | [3] |

| CYP2D6.92 | No activity detected | - | - | [3] |

| CYP2D6.96 | No activity detected | - | - | [3] |

Data presented as mean ± SD.

Experimental Protocols for In Vitro Carvedilol Metabolism Studies

A generalized workflow for assessing the in vitro metabolism of carvedilol is presented below.

Materials and Reagents

-

Carvedilol

-

4'-Hydroxyphenyl carvedilol (as a reference standard)

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2D6)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination and sample preparation)

-

Methanol (for stock solutions)

-

Formic acid (for mobile phase preparation)

-

Ultrapure water

-

Internal standard for LC-MS/MS analysis (e.g., a deuterated analog of carvedilol or 4'-OHC)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (or recombinant CYP enzymes) and phosphate buffer. The final protein concentration will need to be optimized.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add varying concentrations of carvedilol (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture.

-

Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[6][7] The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

Sample Processing and Analysis

-

Protein Precipitation: Centrifuge the terminated reaction mixture at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.

-

Sample Preparation: The supernatant may be directly injected into the analytical system or may require further processing, such as solid-phase extraction, to concentrate the analytes and remove interfering substances.[9][10]

-

Analytical Method: The quantification of carvedilol and 4'-hydroxyphenyl carvedilol is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][11][12]

-

Chromatographic Separation: A C18 column is commonly used for the separation of carvedilol and its metabolites.[9][11]

-

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][11]

-

Data Analysis

-

Calibration Curve: A calibration curve for 4'-hydroxyphenyl carvedilol is constructed using known concentrations of the reference standard.

-

Quantification: The concentration of the metabolite in the in vitro samples is determined from the calibration curve.

-

Kinetic Parameter Calculation: The rate of metabolite formation at each substrate concentration is calculated. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Conclusion

The in vitro metabolism of carvedilol to 4'-hydroxyphenyl carvedilol is a critical pathway governed primarily by the polymorphic enzyme CYP2D6, with minor contributions from other CYP isoforms. The methodologies outlined in this guide provide a framework for researchers to investigate the kinetics of this metabolic conversion, assess the impact of genetic variants, and explore potential drug-drug interactions. A thorough understanding of these in vitro processes is essential for the continued development and personalized application of carvedilol in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

CYP2D6-Mediated Formation of 4-Hydroxyphenyl Carvedilol

An In-depth Technical Guide on the Core Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] It is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[3] The clinical efficacy and safety profile of carvedilol are significantly influenced by its extensive hepatic metabolism, a process dominated by the cytochrome P450 (CYP) enzyme system.

The main metabolic pathways for carvedilol include aromatic ring oxidation, demethylation, and subsequent glucuronidation.[4] Aromatic ring oxidation, which produces the active metabolites 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[1][4][5] The 4'-hydroxyphenyl metabolite, in particular, is noted for being approximately 13 times more potent as a beta-blocker than the parent compound.[6] Given the critical role of CYP2D6 in activating carvedilol and the extensive genetic variability of the CYP2D6 gene, understanding this specific metabolic pathway is paramount for personalizing therapy and ensuring patient safety.

This technical guide provides an in-depth examination of the CYP2D6-mediated formation of 4'-hydroxyphenyl carvedilol, presenting quantitative kinetic data, detailed experimental protocols for its study, and the clinical implications of genetic polymorphisms.

Metabolic Pathway of Carvedilol Hydroxylation

Carvedilol undergoes extensive first-pass metabolism in the liver.[7] The hydroxylation of the phenyl ring is a key step, primarily mediated by CYP2D6, leading to the formation of 4'- and 5'-hydroxyphenyl carvedilol.[1][5] While other enzymes like CYP2C9, CYP3A4, and CYP1A2 contribute to the overall metabolism of carvedilol, CYP2D6 is the principal enzyme responsible for these specific hydroxylation reactions.[1][4] The metabolism is stereoselective; CYP2D6 exhibits a higher affinity for the R(+) enantiomer.[3][8]

References

- 1. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Page 3 [medscape.com]

- 8. ClinPGx [clinpgx.org]

Pharmacological Profile of 4-Hydroxyphenyl Carvedilol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking and antioxidant properties, widely used in the management of cardiovascular diseases.[1][2] Following administration, carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites.[3] Among these, 4-Hydroxyphenyl Carvedilol has garnered significant interest due to its potent pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological profile of 4-Hydroxyphenyl Carvedilol, summarizing key data on its receptor binding, functional activity, pharmacokinetics, and metabolic pathways.

Metabolism of Carvedilol to 4-Hydroxyphenyl Carvedilol

Carvedilol undergoes aromatic ring oxidation to produce the 4-Hydroxyphenyl metabolite, a reaction primarily catalyzed by the CYP2D6 enzyme.[3] Genetic polymorphisms in CYP2D6 can influence the plasma concentrations of carvedilol and its metabolites.[3]

Metabolic conversion of Carvedilol to 4-Hydroxyphenyl Carvedilol.

Receptor Binding Affinity and Functional Activity

4-Hydroxyphenyl Carvedilol exhibits a distinct receptor interaction profile compared to its parent compound. Preclinical studies have consistently shown that it is a significantly more potent beta-adrenoceptor antagonist.[4]

Adrenergic Receptor Binding and Potency

While specific Ki values for 4-Hydroxyphenyl Carvedilol at α1, β1, and β2 adrenergic receptors are not consistently reported across the literature, it is widely cited that the 4'-hydroxyphenyl metabolite is approximately 13 times more potent than carvedilol for β-blockade.[4] In contrast, the vasodilating activity of 4-Hydroxyphenyl Carvedilol, which is attributed to α1-adrenoceptor blockade, is weaker than that of carvedilol.[4]

| Compound | Receptor Target | Potency Comparison vs. Carvedilol | Reference |

| 4-Hydroxyphenyl Carvedilol | β-Adrenergic Receptors | ~13-fold more potent in β-blockade | [4] |

| 4-Hydroxyphenyl Carvedilol | α1-Adrenergic Receptors | Weaker vasodilating activity | [4] |

| Carvedilol | β1-Adrenergic Receptor | KD of approximately 4-5 nM | [5] |

| Carvedilol | β2-Adrenergic Receptor | -logKB = 10.13 ± 0.08 (13-fold more potent than at β1) | [6] |

| Carvedilol | α1-Adrenergic Receptors | β1:α1 blocking relative potency of 1.7-fold | [5] |

Biased Agonism and Downstream Signaling

Carvedilol is recognized as a "biased agonist" at the β2-adrenergic receptor, meaning it antagonizes Gs-protein-mediated adenylyl cyclase activation while simultaneously stimulating β-arrestin-dependent signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK).[7][8][9] This biased signaling is hypothesized to contribute to its unique clinical efficacy.[7] Carvedilol's stimulation of β-arrestin signaling has been shown to be dependent on Gαi protein recruitment to the β1-adrenergic receptor.[10] While direct studies on the biased agonism of 4-Hydroxyphenyl Carvedilol are limited, its structural similarity and potent β-blocking activity suggest it may share some of these properties.

Hypothesized biased agonism of 4-Hydroxyphenyl Carvedilol.

Pharmacokinetic Profile

The pharmacokinetic properties of 4-Hydroxyphenyl Carvedilol have been characterized in human plasma following oral administration of carvedilol. Generally, the plasma concentrations of the metabolite are about one-tenth of those observed for the parent drug.[4][7]

| Parameter | Carvedilol (6.25 mg dose) | 4-Hydroxyphenyl Carvedilol | Reference |

| Cmax (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 | [11] |

| AUC0-t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 | [11] |

| AUC0-inf (ng·h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 | [11] |

| T1/2 (h) | 6.30 ± 1.95 | 6.31 ± 6.45 | [11] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of 4-Hydroxyphenyl Carvedilol.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype are prepared.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1, [¹²⁵I]cyanopindolol for β-receptors) and varying concentrations of the unlabeled competitor (4-Hydroxyphenyl Carvedilol).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger downstream of Gs- and Gi-coupled receptors.

Methodology:

-

Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured in multi-well plates.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with an agonist (e.g., isoproterenol) in the presence of varying concentrations of the antagonist (4-Hydroxyphenyl Carvedilol).

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK signaling pathway, a common downstream target of β-arrestin-mediated signaling.

Workflow for an ERK phosphorylation assay.

Methodology:

-

Cell Treatment: Cells expressing the relevant β-adrenergic receptor are treated with 4-Hydroxyphenyl Carvedilol for various times and at different concentrations.

-

Cell Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

Conclusion

4-Hydroxyphenyl Carvedilol is a pharmacologically active metabolite of carvedilol with a distinct profile characterized by potent β-adrenergic receptor antagonism and weaker α1-adrenergic blockade compared to the parent drug. Its pharmacokinetic properties result in lower systemic exposure than carvedilol. The potential for biased agonism at β-adrenergic receptors, a hallmark of carvedilol, warrants further investigation for this metabolite, as it may contribute to the overall therapeutic effects of carvedilol treatment. This technical guide provides a foundational understanding of the pharmacological characteristics of 4-Hydroxyphenyl Carvedilol for professionals engaged in cardiovascular drug research and development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 3. ClinPGx [clinpgx.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medscape.com [medscape.com]

- 8. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Hydroxyphenyl Carvedilol as a Beta-Blocker: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-Hydroxyphenyl Carvedilol, a principal active metabolite of the widely prescribed beta-blocker, Carvedilol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interaction with beta-adrenergic receptors and the subsequent downstream signaling pathways.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenoceptor blocking properties.[1][2] It is metabolized in the liver to several metabolites, among which 4-Hydroxyphenyl Carvedilol has been identified as a significantly more potent beta-blocker than the parent compound.[3][4] Understanding the specific mechanism of this metabolite is crucial for a comprehensive grasp of Carvedilol's therapeutic effects.

Receptor Binding Affinity and Potency

Table 1: Comparative Beta-Adrenergic Receptor Binding and Potency

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Relative Potency (vs. Carvedilol) |

| Carvedilol | β1-adrenergic | 0.32 | 1x |

| β2-adrenergic | 0.13 - 0.40 | ||

| 4-Hydroxyphenyl Carvedilol | β-adrenergic | Data not available | ~13x more potent[3][4] |

Note: The increased potency of 4-Hydroxyphenyl Carvedilol suggests significantly lower Ki values for both β1 and β2 receptors compared to Carvedilol.

Molecular Mechanism of Action: Antagonism of the Beta-Adrenergic Signaling Pathway

4-Hydroxyphenyl Carvedilol exerts its beta-blocking effect by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1 and β2-adrenergic receptors. This action attenuates the downstream signaling cascade responsible for the physiological "fight-or-flight" response.

Upon agonist binding, beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activate the stimulatory G-protein (Gs). The alpha subunit of Gs (Gαs) then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and other sympathomimetic effects.

By blocking the initial agonist binding, 4-Hydroxyphenyl Carvedilol prevents this entire cascade, leading to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac workload.

Beta-Adrenergic Signaling and Inhibition by 4-Hydroxyphenyl Carvedilol.

Experimental Protocols

The determination of the beta-blocking activity and potency of compounds like 4-Hydroxyphenyl Carvedilol involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP production).

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of an unlabeled compound (the "cold" ligand, e.g., 4-Hydroxyphenyl Carvedilol) for a specific receptor by measuring its ability to displace a radiolabeled ligand (the "hot" ligand) that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of 4-Hydroxyphenyl Carvedilol for β1 and β2-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

-

Unlabeled 4-Hydroxyphenyl Carvedilol.

-

Non-specific binding control (e.g., a high concentration of Propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of 4-Hydroxyphenyl Carvedilol.

-

Incubation: In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 4-Hydroxyphenyl Carvedilol. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the 4-Hydroxyphenyl Carvedilol concentration to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of intracellular cAMP.

Objective: To determine the functional antagonist potency of 4-Hydroxyphenyl Carvedilol at β1 and β2-adrenergic receptors.

Materials:

-

Cells expressing the target beta-adrenergic receptor and a cAMP biosensor (e.g., GloSensor™).

-

4-Hydroxyphenyl Carvedilol.

-

A beta-adrenergic agonist (e.g., Isoproterenol).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

Assay medium.

-

Luminometer or a plate reader capable of detecting the biosensor signal.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and incubate overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of 4-Hydroxyphenyl Carvedilol.

-

Agonist Stimulation: Add a fixed concentration of the beta-adrenergic agonist (typically at its EC80 concentration) to stimulate cAMP production.

-

Incubation: Incubate for a sufficient time to allow for cAMP production.

-

Signal Detection: Measure the signal from the cAMP biosensor according to the manufacturer's protocol.

-

Data Analysis: Plot the inhibition of the agonist-induced cAMP signal as a function of the 4-Hydroxyphenyl Carvedilol concentration to determine its IC50.

Conclusion

4-Hydroxyphenyl Carvedilol is a potent beta-adrenergic receptor antagonist, significantly more so than its parent compound, Carvedilol. Its mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors, thereby inhibiting the downstream adenylyl cyclase/cAMP signaling pathway. This leads to a reduction in sympathetically driven increases in heart rate and contractility. The methodologies of radioligand binding and functional cAMP assays are critical for quantifying the potency and efficacy of this and other beta-blocking agents. Further research to determine the precise binding affinities (Ki) of 4-Hydroxyphenyl Carvedilol would provide a more complete quantitative understanding of its pharmacological profile.

References

- 1. Carvedilol but not metoprolol reduces beta-adrenergic responsiveness after complete elimination from plasma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]

- 3. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carvedilol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Potent Biological Activities of Carvedilol's Phenolic Metabolites: A Technical Guide

An in-depth exploration of the enhanced antioxidant, cardiovascular, and anti-proliferative properties of the phenolic metabolites of Carvedilol, providing researchers, scientists, and drug development professionals with critical data and experimental insights.

Carvedilol, a third-generation beta-blocker, is widely prescribed for the management of cardiovascular diseases. Beyond its primary role as an adrenoceptor antagonist, extensive research has revealed that its biological activity is significantly amplified by its phenolic metabolites: 3-hydroxycarvedilol, 4'-hydroxycarvedilol, and 5'-hydroxycarvedilol. This technical guide synthesizes the current understanding of the biological activities of these metabolites, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Enhanced Antioxidant and Radical-Scavenging Activity

A substantial body of evidence indicates that the phenolic metabolites of Carvedilol are markedly more potent antioxidants than the parent drug itself. This enhanced activity is attributed to the presence of the hydroxyl group on the carbazole or phenoxy moiety, which facilitates hydrogen atom donation to scavenge free radicals.

Quantitative Antioxidant Capacity

The antioxidant activities of Carvedilol and its phenolic metabolites have been quantified using various assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of an antioxidant to reduce the stable DPPH radical is measured spectrophotometrically.

Studies have consistently demonstrated that while Carvedilol exhibits negligible radical-inhibiting activity, its phenolic metabolites are powerful antioxidants. The radical-quenching abilities of the metabolites follow the order: 3-hydroxycarvedilol > 5'-hydroxycarvedilol > 4'-hydroxycarvedilol.[1] In fact, 3-hydroxycarvedilol has been shown to possess even stronger antioxidant activity than α-tocopherol, a well-established benchmark antioxidant.[1]

Table 1: Antioxidant Activity of Carvedilol and its Phenolic Metabolites

| Compound | Relative Radical-Quenching Ability (DPPH Assay) |

| Carvedilol | Negligible |

| 4'-hydroxycarvedilol | + |

| 5'-hydroxycarvedilol | ++ |

| 3-hydroxycarvedilol | +++ |

Relative activity is denoted by '+' symbols, with '+++' representing the highest activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the key steps for assessing the antioxidant activity of Carvedilol's metabolites using the DPPH assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compounds (Carvedilol, 3-hydroxycarvedilol, 4'-hydroxycarvedilol, 5'-hydroxycarvedilol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.

-

Preparation of Test and Control Solutions: Prepare serial dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.

-

Assay Procedure:

-

Add a defined volume of the DPPH working solution to each well of the 96-well plate.

-

Add an equal volume of the test compound dilutions, positive control, or solvent (for blank) to the respective wells.

-

Mix the contents of the wells thoroughly.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH Assay Workflow

Cardiovascular Effects

The phenolic metabolites of Carvedilol also contribute to its overall cardiovascular effects, exhibiting both beta-blocking and vasodilatory properties.

Beta-Adrenergic Receptor Blocking Activity

Table 2: Beta-Adrenergic Receptor Binding Affinity of Carvedilol Enantiomers

| Compound | Receptor | Ki (nM) |

| S-(-)-Carvedilol | β1-adrenoceptor | ~0.4 |

| R-(+)-Carvedilol | β1-adrenoceptor | ~45 |

| S-(-)-Carvedilol | α1-adrenoceptor | ~14 |

| R-(+)-Carvedilol | α1-adrenoceptor | ~16 |

Data for metabolites is a subject of ongoing research to establish precise Ki values.

Experimental Protocol: Radioligand Binding Assay for Beta-Adrenoceptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of Carvedilol's metabolites to beta-adrenergic receptors.

Materials:

-

Cell membranes expressing beta-adrenergic receptors (e.g., from CHO cells transfected with the human β1- or β2-adrenoceptor)

-

Radioligand (e.g., [3H]-CGP 12177, a hydrophilic β-adrenergic antagonist)

-

Unlabeled competitor ligands (Carvedilol metabolites)

-

Non-specific binding control (e.g., Propranolol)

-

Assay buffer

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (metabolite).

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a defined period.

-

Termination and Separation: Terminate the binding reaction and separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vasodilatory Effects

Carvedilol's vasodilatory action is primarily mediated by α1-adrenoceptor blockade. While the phenolic metabolites are reported to have weak vasodilating activity compared to the parent drug, they may still contribute to the overall hemodynamic effects. The vasodilatory potential can be assessed in vitro using isolated aortic rings.

Table 3: Vasodilatory Effect of Carvedilol on Isolated Rat Aorta

| Compound | EC50 (µM) |

| Carvedilol | 0.069 ± 0.003 |

EC50 values for the individual phenolic metabolites are a subject of further investigation.

Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol describes the methodology for evaluating the vasodilatory effects of Carvedilol's metabolites on isolated arterial segments.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat)

-

Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., Phenylephrine)

-

Test compounds (Carvedilol metabolites)

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Isolate the thoracic aorta and cut it into rings of a few millimeters in length.

-

Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C, attached to force transducers to measure isometric tension.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Then, induce a sustained contraction using a vasoconstrictor agent like phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compounds (metabolites) in a cumulative manner to the organ bath, recording the relaxation response at each concentration.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated from the concentration-response curve.

Anti-Proliferative and Pro-Apoptotic Effects

Emerging evidence suggests that Carvedilol and its metabolites possess anti-proliferative properties, making them potential candidates for cancer research. These effects are often linked to the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of Carvedilol have been evaluated against various cancer cell lines using cell viability assays such as the MTT assay.

Table 4: Cytotoxicity of Carvedilol against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 18 |

| H1299 | Non-small cell lung cancer | 13.7 |

Data on the specific cytotoxic effects of the individual phenolic metabolites is an area of active investigation.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Cell culture medium

-

96-well cell culture plates

-

Test compounds (Carvedilol metabolites)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

MTT Assay Workflow

Modulation of Cellular Signaling Pathways

The diverse biological activities of Carvedilol and its metabolites are underpinned by their ability to modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, growth, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Carvedilol has been shown to suppress malignant cell proliferation by inhibiting the ROS-mediated PI3K/Akt signaling pathway.[2][3] This inhibition can lead to decreased cell proliferation and the induction of apoptosis.

Inhibition of PI3K/Akt/mTOR Pathway

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Carvedilol has been shown to inhibit the activation of stress-activated protein kinases, which are part of the broader MAPK family, suggesting a potential role for its metabolites in modulating this pathway to exert anti-proliferative effects.

Modulation of MAPK/ERK Pathway

Apoptosis Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. Carvedilol has been demonstrated to prevent apoptosis in cardiomyocytes, an effect linked to its antioxidant properties and modulation of signaling pathways. The ability of its metabolites to influence key apoptotic regulators, such as the Bcl-2 family proteins and caspases, is an area of ongoing research with significant therapeutic implications.

Modulation of Apoptosis Pathways

Conclusion

The phenolic metabolites of Carvedilol exhibit a range of biological activities that are often more potent than the parent compound. Their superior antioxidant and radical-scavenging properties, coupled with their contributions to beta-blockade, vasodilation, and the modulation of key cellular signaling pathways related to cell proliferation and apoptosis, highlight their significance in the overall therapeutic profile of Carvedilol. Further research to fully elucidate the specific quantitative contributions and mechanisms of action of each metabolite will be crucial for optimizing the clinical use of Carvedilol and for the development of new therapeutic agents based on its unique metabolic profile. This guide provides a foundational resource for researchers and professionals dedicated to advancing our understanding of this important class of cardiovascular drugs.

References

- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carvedilol suppresses malignant proliferation of mammary epithelial cells through inhibition of the ROS-mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carvedilol suppresses malignant proliferation of mammary epithelial cells through inhibition of the ROS‑mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary active metabolites of carvedilol in humans. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and pharmacology. This document details the metabolic pathways, pharmacokinetic profiles, and analytical methodologies related to these key metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Introduction to Carvedilol Metabolism

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] It is administered as a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer possessing both alpha- and beta-adrenergic blocking activity, while the R(+) enantiomer exhibits only alpha-1 blocking activity.[2] Carvedilol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, some of which are pharmacologically active.[3] Understanding the profile of these active metabolites is crucial for a complete comprehension of carvedilol's therapeutic effects and variability in patient response.

The primary metabolic pathways for carvedilol in humans are aromatic ring oxidation and glucuronidation.[2] Demethylation also occurs, leading to the formation of active metabolites. The key enzymes involved in carvedilol metabolism are cytochrome P450 isoenzymes, primarily CYP2D6 and CYP2C9.[2]

Primary Active Metabolites of Carvedilol

In humans, three primary active metabolites of carvedilol have been identified:

-

4'-Hydroxyphenyl Carvedilol (4'-OH Carvedilol)

-

5'-Hydroxyphenyl Carvedilol (5'-OH Carvedilol)

-

O-Desmethylcarvedilol (O-DMC)

Aromatic ring oxidation of carvedilol, primarily by CYP2D6, results in the formation of 4'- and 5'-hydroxyphenyl carvedilol.[2] Demethylation, mainly catalyzed by CYP2C9, produces O-desmethylcarvedilol.[2]

Of these, 4'-hydroxyphenyl carvedilol is the most potent, exhibiting approximately 13 times greater beta-blocking activity than the parent compound.[4] The O-desmethyl metabolite also possesses beta-blocking activity, but to a lesser extent.[4] While these metabolites contribute to the overall pharmacological effect, their plasma concentrations are generally about one-tenth of those of carvedilol.[4]

Quantitative Data: Pharmacokinetic Parameters

The following tables summarize the available pharmacokinetic parameters for carvedilol and its primary active metabolite, 4'-hydroxyphenyl carvedilol, in healthy human volunteers. Data for 5'-hydroxyphenyl carvedilol and O-desmethylcarvedilol are limited in the reviewed literature.

Table 1: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol after a Single Oral 6.25 mg Dose of Carvedilol in Healthy Volunteers [4]

| Analyte | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | T1/2 (h) |

| Carvedilol | 21.26 ± 9.23 | 66.95 ± 29.45 | 68.54 ± 30.11 | 6.30 ± 1.95 |

| 4'-Hydroxyphenyl Carvedilol | 2.42 ± 2.07 | 5.93 ± 3.51 | 6.78 ± 3.49 | 6.31 ± 6.45 |

Data are presented as mean ± standard deviation.

Table 2: Linearity Ranges for the Quantification of Carvedilol and its Active Metabolite Enantiomers in Human Plasma [5]

| Analyte Enantiomer | Linearity Range (ng/mL) |

| (R)-(+)-Carvedilol | 0.05 - 100 |

| (S)-(-)-Carvedilol | 0.05 - 100 |

| (R)-(+)-Hydroxyphenyl Carvedilol (OHC) | 0.05 - 10 |

| (S)-(-)-Hydroxyphenyl Carvedilol (OHC) | 0.05 - 10 |

| (R)-(+)-O-Desmethylcarvedilol (DMC) | 0.02 - 10 |

| (S)-(-)-O-Desmethylcarvedilol (DMC) | 0.02 - 10 |

Experimental Protocols for Metabolite Analysis

The accurate quantification of carvedilol and its active metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The following are detailed methodologies for their analysis in human plasma.

Method 1: Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol by UPLC-MS/MS

This method is adapted from a validated assay for the simultaneous determination of carvedilol and its pharmacologically active metabolite 4'-hydroxyphenyl carvedilol in human plasma.[6]

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 100 µL of human plasma, add the internal standard solution (deuterated carvedilol and 4'-hydroxyphenyl carvedilol).

-

Perform solid-phase extraction using a suitable SPE cartridge (e.g., Oasis HLB).

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. UPLC-MS/MS Conditions

-

Chromatographic System: Waters Acquity UPLC system or equivalent.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Carvedilol: m/z 407.2 → 100.2

-

4'-Hydroxyphenyl Carvedilol: m/z 423.2 → 284.1

-

Carvedilol-d5 (IS): m/z 412.2 → 100.2

-

4'-Hydroxyphenyl Carvedilol-d3 (IS): m/z 426.2 → 284.1

-

Method 2: Chiral Analysis of Carvedilol, Hydroxyphenyl Carvedilol, and O-Desmethylcarvedilol by LC-MS/MS

This protocol is based on a method for the sequential analysis of the enantiomers of carvedilol and its two major active metabolites.[5]

4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., propranolol).

-

Add 2.5 mL of tert-butyl methyl ether.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions

-

Chromatographic System: Agilent 1200 series HPLC or equivalent.

-

Column: Chirobiotic® V chiral-phase column.

-

Mobile Phase: A mixture of methanol and acetic acid with an ammonium acetate buffer.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.

-

MRM Transitions:

-

Carvedilol enantiomers: m/z 407.1 → 100.1

-

Hydroxyphenyl Carvedilol enantiomers: m/z 423.1 → 100.1

-

O-Desmethylcarvedilol enantiomers: m/z 393.1 → 100.1

-

Propranolol (IS): m/z 260.1 → 116.2

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of carvedilol, a typical experimental workflow for its analysis, and the key signaling pathways it modulates.

Conclusion

Carvedilol is extensively metabolized in humans to produce several active metabolites, with 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol being the most significant. The 4'-hydroxyphenyl metabolite is a particularly potent beta-blocker. The metabolism of carvedilol is complex and subject to genetic polymorphism of CYP enzymes, which can contribute to inter-individual variability in drug response. Carvedilol also exhibits unique biased agonism at beta-adrenergic receptors, activating β-arrestin-dependent signaling pathways that are thought to contribute to its cardioprotective effects. Further research is warranted to fully elucidate the pharmacokinetic profiles of all active metabolites and their specific contributions to the overall clinical efficacy and safety of carvedilol. The analytical methods and pathway diagrams provided in this guide offer a robust framework for scientists and researchers in this endeavor.

References

- 1. columbia.edu [columbia.edu]

- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Bioassay for the Quantification of 4-Hydroxyphenyl Carvedilol in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative determination of 4-Hydroxyphenyl Carvedilol, an active metabolite of Carvedilol, in human plasma. The described protocol is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This high-throughput assay demonstrates excellent accuracy, precision, and a wide dynamic range, making it suitable for demanding research and drug development applications.

Introduction

Carvedilol is a non-selective beta- and alpha-1 adrenergic blocker used in the management of hypertension and heart failure. It is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to several metabolites, including 4-Hydroxyphenyl Carvedilol.[1][2][3] This particular metabolite is of significant interest as it is reported to be approximately 13 times more potent in its beta-blocking activity than the parent drug, Carvedilol.[1][4] Consequently, accurate quantification of 4-Hydroxyphenyl Carvedilol in biological matrices is essential for a comprehensive understanding of Carvedilol's overall pharmacological effect and for conducting pharmacokinetic and bioequivalence studies.[5][6]

This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma. The method is sensitive, specific, and has been successfully applied to clinical research studies.[5][7]

Metabolic Pathway of Carvedilol

The metabolic conversion of Carvedilol to 4-Hydroxyphenyl Carvedilol is a critical pathway in its biotransformation. This process is primarily mediated by the CYP2D6 enzyme in the liver.

Experimental Workflow

The overall experimental workflow for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma involves sample preparation, LC-MS/MS analysis, and data processing.

Protocols

Materials and Reagents

-

4-Hydroxyphenyl Carvedilol reference standard

-

4-Hydroxyphenyl Carvedilol-d5 (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

96-well plates

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (4-Hydroxyphenyl Carvedilol-d5).

-

Vortex for 10 seconds.

-

Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.

-

Centrifuge at 13,148 x g for 5 minutes at 10°C.

-

Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 0.1% (v/v) formic acid.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of 10% (v/v) methanol followed by 1.0 mL of water.

-

Dry the cartridge with nitrogen gas for 1 minute.

-

Elute the analytes with 500 µL of acetonitrile into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 15 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography

-

Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[5]

-

Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v)[5]

-

Flow Rate: 0.4 mL/min[6]

-

Column Temperature: 40°C

-

Injection Volume: 5 µL[6]

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

4-Hydroxyphenyl Carvedilol: m/z 423.10 → 222.00[6]

-

4-Hydroxyphenyl Carvedilol-d5 (IS): m/z 428.1 → 100.1 (example transition, may vary based on deuteration pattern)

-

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of 4-Hydroxyphenyl Carvedilol has been validated according to regulatory guidelines. The key validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 4-Hydroxyphenyl Carvedilol | 0.01 - 10 | > 0.99 |

Data compiled from multiple sources indicating typical performance.[5][6]

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 4-Hydroxyphenyl Carvedilol | LLOQ | 0.01 | < 15 | < 15 | 85 - 115 |

| LQC | 0.03 | < 15 | < 15 | 85 - 115 | |

| MQC | 4.0 | < 15 | < 15 | 85 - 115 | |

| HQC | 8.0 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria as per FDA guidelines.[5][6]

Table 3: Recovery

| Analyte | Extraction Method | Recovery (%) |

| 4-Hydroxyphenyl Carvedilol | Solid-Phase Extraction | 94 - 99 |

Recovery was consistent across different concentration levels.[5]

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma. The detailed protocol and performance data demonstrate the reliability of this assay for pharmacokinetic and bioequivalence studies, contributing to a better understanding of Carvedilol's pharmacology. The method's adherence to regulatory validation requirements makes it a valuable tool for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotech-asia.org [biotech-asia.org]

- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenyl Carvedilol Enantiomers

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used to treat heart failure and high blood pressure. It is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. The enantiomers exhibit different pharmacological activities; the S-(-)-enantiomer is a potent beta- and alpha-1-adrenergic antagonist, while the R-(+)-enantiomer primarily shows alpha-1-adrenergic antagonist activity.[1] 4-Hydroxyphenyl carvedilol is a pharmacologically active metabolite of carvedilol, and its enantiomers also contribute to the overall therapeutic effect. Therefore, the enantioselective separation and quantification of 4-Hydroxyphenyl Carvedilol are crucial for pharmacokinetic and pharmacodynamic studies.

This document provides detailed application notes and protocols for the chiral separation of 4-Hydroxyphenyl Carvedilol enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Methods for Chiral Separation

Several methods have been successfully employed for the chiral separation of carvedilol and its metabolites, including 4-Hydroxyphenyl Carvedilol. The most common techniques are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors. Another approach involves derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral column.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for enantioselective separation. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are frequently used.

Protocol 1: HPLC with Chiral Stationary Phase (Chiralpak IB N-5)

This protocol describes a robust UHPLC-UV method for the simultaneous, enantioselective determination of carvedilol and its major active metabolites, including 4'-hydroxy carvedilol (4'OHC), on a Chiralpak IB N-5 column.[2]

Experimental Workflow:

Caption: HPLC workflow for chiral separation.

Instrumentation and Conditions:

| Parameter | Value |

| Instrument | UHPLC system with UV detector |

| Column | Chiralpak IB N-5 |

| Mobile Phase | 80% Organic Modifier (87% Acetonitrile: 13% Methanol) and 20% aqueous potassium phosphate buffer (pH 7)[2] |

| Flow Rate | 0.5 mL/min[2] |

| Temperature | 25 °C[2] |

| Detection | UV |

| Injection Volume | 10 µL[2] |

Results:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (S)-4'-OHC | - | 0.8[3] |

| (R)-4'-OHC | - | 0.8[3] |

| (S)-Carvedilol | 26.7[3] | 2.4[3] |

| (R)-Carvedilol | 30.5[3] | 2.4[3] |

Protocol 2: HPLC with Chiral Stationary Phase (CHIRALCEL® OD-RH)

This method allows for the simultaneous determination of carvedilol and 5'-hydroxyphenyl carvedilol enantiomers.[4] A similar approach can be adapted for 4'-hydroxyphenyl carvedilil.

Experimental Workflow:

Caption: HPLC workflow with CHIRALCEL OD-RH.

Instrumentation and Conditions:

| Parameter | Value |

| Instrument | HPLC with Fluorescence or MS/MS detector |

| Column | CHIRALCEL® OD-RH[4] |

| Mobile Phase | Gradient elution with 0.05% trifluoroacetic acid and 0.05% diethylamine in water and acetonitrile[4] |

| Detection | Fluorescence or MS/MS in positive electrospray ionization mode[4] |

Results:

| Analyte | LLOQ (ng/mL) | Recovery (%) |

| Carvedilol Enantiomers | - | 79.2 - 108[4] |

| 5'-HCAR Enantiomers | 14.2 - 24.2[4] | 79.2 - 108[4] |

Protocol 3: Chiral Derivatization followed by LC-MS/MS

This method involves derivatizing the enantiomers with a chiral reagent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers.[5] These diastereomers can then be separated on a standard achiral column.